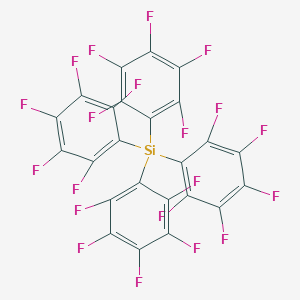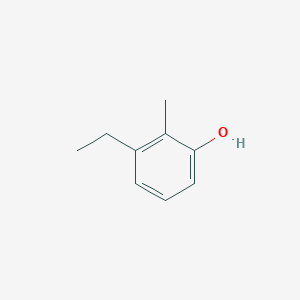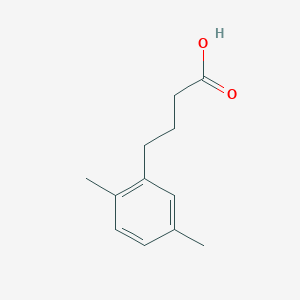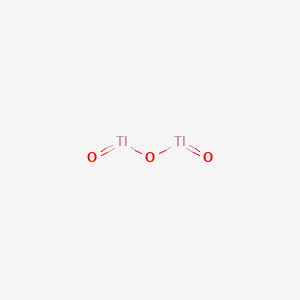![molecular formula C13H14O2 B073958 [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate CAS No. 1207-27-8](/img/structure/B73958.png)
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate, commonly known as TUTA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. TUTA has shown promising results in various scientific research applications due to its unique mechanism of action and physiological effects.
Mechanism Of Action
TUTA exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, TUTA reduces the production of prostaglandins, thereby reducing inflammation. TUTA also has antioxidant properties, which may contribute to its therapeutic benefits.
Biochemical And Physiological Effects
TUTA has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, TUTA has been shown to have anti-cancer properties. TUTA has been shown to induce apoptosis, or programmed cell death, in cancer cells. TUTA has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using TUTA in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, TUTA does not inhibit the activity of COX-1, which is involved in the production of prostaglandins that are important for maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using TUTA in lab experiments is its low solubility in water, which may limit its bioavailability.
Future Directions
There are several future directions for the study of TUTA. One potential direction is the development of TUTA-based drugs for the treatment of inflammatory conditions, such as arthritis. Another potential direction is the study of TUTA in the context of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of TUTA and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of TUTA involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the preparation of the starting material, which is then subjected to a series of chemical reactions, including bromination, cyclization, and deprotection, to produce the final product. The yield of the synthesis process is dependent on various factors, including the quality of the starting material, the reaction conditions, and the expertise of the chemist.
Scientific Research Applications
TUTA has been extensively studied in the field of medicinal chemistry due to its unique properties. One of the most promising applications of TUTA is its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition has been shown to have therapeutic benefits in various inflammatory conditions. TUTA has also been studied for its potential in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
CAS RN |
1207-27-8 |
|---|---|
Product Name |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
InChI |
InChI=1S/C13H14O2/c1-8(14)15-13-11-6-7-12(13)10-5-3-2-4-9(10)11/h2-5,11-13H,6-7H2,1H3/t11-,12+,13? |
InChI Key |
VNBPMOWULQJFFK-FUNVUKJBSA-N |
Isomeric SMILES |
CC(=O)OC1[C@H]2CC[C@@H]1C3=CC=CC=C23 |
SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
Canonical SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
synonyms |
Acetic acid (9-syn)-1,2,3,4-tetrahydro-1β,4β-methanonaphthalen-9-yl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
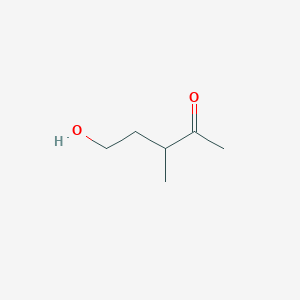
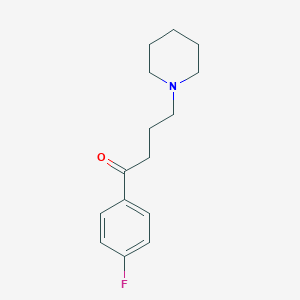
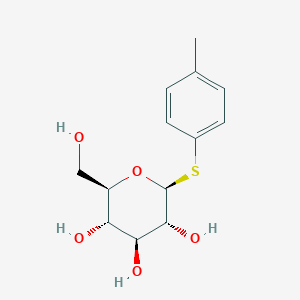
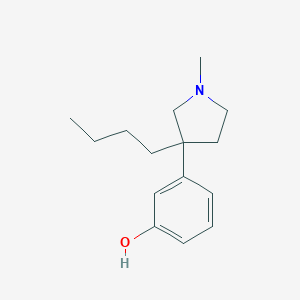
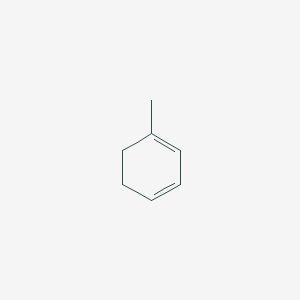
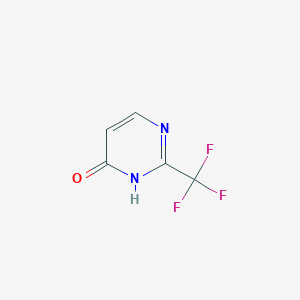
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
